molecular formula C13H19NO2S2 B2619749 N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide CAS No. 1209954-50-6

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Cat. No. B2619749
CAS RN: 1209954-50-6
M. Wt: 285.42
InChI Key: JOGREKXICWBGBV-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide, also known as CP-376395, is a small molecule compound that has shown promising effects in scientific research. CP-376395 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep.

Scientific Research Applications

Fungicidal Activity

The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably:

Biological Effects

Thiophene derivatives, including our compound of interest, have piqued the interest of scientists due to their potential biological activities. While specific studies on this compound are limited, other thiophene analogs have shown:

Material Science Applications

Thiophenes find applications beyond medicine. They are used:

Synthetic Strategies

Researchers have employed various synthetic strategies to access thiophene derivatives. For instance, [3+2] cycloaddition reactions and regioselective cycloisomerization have led to successful syntheses .

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c15-18(16,11-5-6-11)14-10-13(7-1-2-8-13)12-4-3-9-17-12/h3-4,9,11,14H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGREKXICWBGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

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